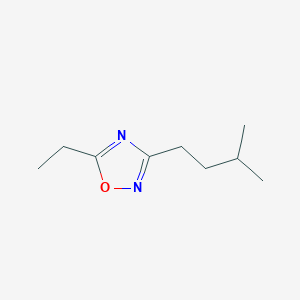

5-Ethyl-3-isopentyl-1,2,4-oxadiazole

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H16N2O |

|---|---|

Molekulargewicht |

168.24 g/mol |

IUPAC-Name |

5-ethyl-3-(3-methylbutyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C9H16N2O/c1-4-9-10-8(11-12-9)6-5-7(2)3/h7H,4-6H2,1-3H3 |

InChI-Schlüssel |

FUICNUGXNNZKLZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=NC(=NO1)CCC(C)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5 Ethyl 3 Isopentyl 1,2,4 Oxadiazole and Analogous 1,2,4 Oxadiazole Derivatives

Classical Heterocyclization Strategies for 1,2,4-Oxadiazoles

Classical methods for synthesizing the 1,2,4-oxadiazole (B8745197) core are foundational and have been employed for decades. These strategies typically involve multi-step processes, often requiring the isolation of intermediates.

The most widely applied method for synthesizing 1,2,4-oxadiazoles is the condensation of an amidoxime (B1450833) with a carboxylic acid or its derivatives. chim.itresearchgate.net This process can be considered a [4+1] approach, where four atoms of the final ring are contributed by the amidoxime and one atom comes from the carboxylic acid derivative. chim.it The reaction generally proceeds in two distinct stages: the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by an intramolecular cyclodehydration to yield the 1,2,4-oxadiazole ring. mdpi.comnih.govnih.gov

The formation of the critical O-acylamidoxime intermediate can be achieved using various acylating agents. The choice of reagent often influences the reaction conditions required for the subsequent cyclization step.

Acyl Chlorides and Anhydrides: Acyl chlorides and carboxylic acid anhydrides are highly reactive acylating agents that readily react with amidoximes to form O-acylamidoximes. mdpi.comresearchgate.netresearchgate.net The reaction of amidoximes with acyl chlorides was part of the first reported synthesis of this heterocycle. nih.gov While effective, using acyl chlorides in a one-pot reaction in a NaOH/DMSO medium may lead to only moderate yields. mdpi.com A two-step process, where the O-acylamidoxime is isolated before the cyclocondensation step, can improve yields. mdpi.com Similarly, dicarboxylic acid anhydrides are effective for creating 1,2,4-oxadiazoles that bear a carboxylic acid functionality. daneshyari.com

Carboxylic Acid Esters: Esters, particularly methyl and ethyl esters, can also serve as acylating agents for amidoximes. researchgate.netnih.gov This reaction is a key component of some one-pot synthesis protocols, especially in the presence of a strong base system. researchgate.net

The cyclization of the O-acylamidoxime intermediate traditionally required harsh conditions, such as prolonged heating at high temperatures (up to 140 °C), often in solvents like pyridine or dimethylformamide (DMF). mdpi.comias.ac.in

To circumvent the need for high temperatures and improve efficiency, various activating agents and bases are employed to facilitate both the acylation and the final cyclodehydration step, often allowing the reaction to proceed at room temperature. mdpi.com

Activating Agents: Carboxylic acids themselves can be used for acylation if they are first activated in situ. Common coupling reagents for this purpose include carbonyldiimidazole (CDI), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and dicyclohexylcarbodiimide (DCC). chim.itnih.gov Ethyl chloroformate, in combination with organic bases like triethylamine (TEA) or pyridine, can also be used to activate carboxylic acids for the O-acylation of amidoximes. mdpi.comnih.gov The Vilsmeier reagent has been shown to activate both the carboxylic acid for acylation and the subsequent O-acylamidoxime intermediate for cyclocondensation. mdpi.com

Bases for Cyclization: The choice of base is critical for promoting the intramolecular cyclodehydration of the O-acylamidoxime.

NaOH/DMSO: The use of a "superbase" medium like sodium hydroxide in dimethyl sulfoxide (NaOH/DMSO) has proven highly effective for promoting cyclization at room temperature. mdpi.comdaneshyari.comresearchgate.net This system is particularly useful for one-pot syntheses involving amidoximes and esters, anhydrides, or acyl chlorides. researchgate.netresearchgate.netresearchgate.net

Pyridine: Pyridine has been traditionally used as a solvent and base for the thermal cyclization of O-acylamidoximes. ias.ac.inresearchgate.net It can also be used as a catalyst to improve the efficacy of the synthesis. nih.gov

TBAF: Tetra-n-butylammonium fluoride (TBAF) is an efficient catalyst for the cyclocondensation of pre-isolated O-acylamidoximes. mdpi.com The reaction is typically performed in tetrahydrofuran (THF) at room temperature, with reaction times ranging from 1 to 16 hours depending on the amount of TBAF used. mdpi.com

| Reagent/System | Role | Typical Conditions |

| CDI, EDC, DCC | Activating Agent | Activates carboxylic acids for O-acylation of amidoximes. chim.itnih.gov |

| Ethyl Chloroformate | Activating Agent | Used with bases like TEA or pyridine to activate carboxylic acids. mdpi.comnih.gov |

| NaOH/DMSO | Base (Superbase) | Promotes cyclodehydration at room temperature. mdpi.comdaneshyari.comresearchgate.net |

| Pyridine | Base/Catalyst | Used in thermal cyclizations and as a catalyst to improve efficiency. mdpi.comias.ac.innih.gov |

| TBAF | Base/Catalyst | Catalyzes cyclization of isolated O-acylamidoximes in THF at RT. mdpi.com |

An alternative classical route to 1,2,4-oxadiazoles is the 1,3-dipolar cycloaddition, or [3+2] cycloaddition, of a nitrile oxide with a nitrile. nih.govchim.itacs.org This method constructs the heterocyclic ring by reacting the three-atom nitrile oxide dipole with the two-atom nitrile dipolarophile. chim.itmdpi.com

The nitrile oxides are typically generated in situ from precursors like hydroximinoyl chlorides (by dehydrochlorination with a base such as triethylamine) or from α-nitroketones. organic-chemistry.orgnih.gov This reaction pathway is highly effective and can proceed without catalysts or heat. mdpi.com A notable aspect of this method is its regiochemistry; the substituent from the starting nitrile becomes the C3 substituent of the resulting 1,2,4-oxadiazole, while the substituent from the nitrile oxide is found at the C5 position. chim.it

Recent studies have explored inverse electron-demand 1,3-dipolar cycloadditions, where an electron-deficient nitrile oxide reacts with an electron-rich nitrile, broadening the scope of this synthetic strategy. rsc.org

Amidoxime Cyclization with Carboxylic Acid Derivatives

Emerging and Efficient Synthetic Protocols for 1,2,4-Oxadiazoles

One-pot syntheses, which combine multiple reaction steps without isolating intermediates, represent a significant advancement in 1,2,4-oxadiazole synthesis. mdpi.com These methods are often more economical and scalable. ias.ac.indaneshyari.com

A prominent example is the one-pot condensation of amidoximes with dicarboxylic acid anhydrides or esters in a NaOH/DMSO medium at room temperature. researchgate.netdaneshyari.com This approach allows for the synthesis of diversely substituted 1,2,4-oxadiazoles in moderate to excellent yields using inexpensive starting materials. daneshyari.com Another efficient one-pot method involves starting from aryl nitriles, which are first converted to the amidoxime with hydroxylamine, followed by the addition of an acyl chloride in the same reaction vessel. ias.ac.in The use of the Vilsmeier reagent also enables a one-pot synthesis from amidoximes and carboxylic acids, providing good to excellent yields under mild conditions. mdpi.com These modern protocols expand the accessibility of 1,2,4-oxadiazoles, including those with heat-sensitive functional groups. mdpi.comresearchgate.net

Metal-Free and Transition Metal-Catalyzed Methods

Modern synthetic chemistry emphasizes the development of cost-effective and environmentally benign methodologies. In the context of 1,2,4-oxadiazole synthesis, this has led to the exploration of both metal-free and transition metal-catalyzed reactions that offer alternatives to classical condensation methods.

Iron(III) Nitrate-Mediated Synthesis: Iron(III) nitrate has been employed as a dual-function reagent for the selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. organic-chemistry.org This method proceeds through a three-step mechanism: nitration of the alkyne to form an α-nitroketone, subsequent dehydration to generate a nitrile oxide, and finally, a 1,3-dipolar cycloaddition with a nitrile to yield the target 1,2,4-oxadiazole. organic-chemistry.orgorganic-chemistry.org A key advantage of this approach is that iron(III) nitrate acts as both the nitrating agent and an activator for the nitrile, bypassing the need for strong acids. organic-chemistry.org The process demonstrates high chemoselectivity, and optimization studies have identified nitrobenzene as an effective solvent. organic-chemistry.org While this method is efficient for various aromatic and heterocyclic substrates, it shows limitations with aliphatic nitriles. organic-chemistry.org

Isoamyl Nitrite Mediated Reactions: A metal-free, one-pot cycloaddition reaction for synthesizing 1,2,4-oxadiazoles has been developed using isoamyl nitrite. bohrium.com This efficient method involves the reaction of aldoximes with nitriles. bohrium.com The use of isoamyl nitrite provides a novel and convenient pathway to access a variety of 1,2,4-oxadiazole derivatives under mild conditions. bohrium.comresearchgate.net

Other Metal-Free Approaches: Graphene oxide (GO) has been utilized as a heterogeneous, metal-free carbocatalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov GO exhibits dual catalytic activity, acting as both a solid acid catalyst and an oxidizing agent, which facilitates the oxidative cyclization pathway. This protocol is noted for its broad substrate applicability and the sustainability of the catalyst. nih.gov

| Method | Catalyst/Reagent | Starting Materials | Key Features | Ref. |

| Iron-Mediated | Iron(III) nitrate | Alkynes, Nitriles | Dual-function reagent; High chemoselectivity. | organic-chemistry.org |

| Nitrite-Mediated | Isoamyl nitrite | Aldoximes, Nitriles | Metal-free; One-pot synthesis. | bohrium.com |

| Carbocatalysis | Graphene Oxide (GO) | Amidoximes, Aldehydes | Metal-free; Dual catalytic activity (acid/oxidant). | nih.gov |

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has gained significant traction due to its numerous advantages, including drastically reduced reaction times, improved yields, cost-effectiveness, and alignment with the principles of green chemistry. wjarr.comnih.govresearchgate.net The synthesis of 1,2,4-oxadiazoles has particularly benefited from this technology. nih.gov

Microwave irradiation can be applied to the classical synthesis involving the heterocyclization of amidoximes with acyl chlorides or carboxylic acid esters. nih.gov For instance, a new, fast, and efficient strategy for constructing the 1,2,4-oxadiazole ring involves using a silica gel-supported system under microwave irradiation. nih.gov This method features simple experimental setup and quick reaction times. nih.gov Another approach utilizes polymer-supported reagents in combination with microwave heating to produce 1,2,4-oxadiazoles from carboxylic acids and amidoximes in high yields and purities. acs.org This polymer-assisted solution-phase (PASP) synthesis simplifies product purification. acs.org

Studies have shown that under microwave heating, the conversion of O-acylamidoxime intermediates to the final 1,2,4-oxadiazole is significantly faster compared to conventional heating methods. acs.org For example, a reaction that yields 70% of the product after 24 hours under conventional heating can achieve an 83% yield in a much shorter time with microwave assistance. acs.org

| Reagents/Catalyst | Conditions | Reaction Time | Yield (%) | Ref. |

| Amidoxime, Carboxylic Acid, HBTU, PS-BEMP | Microwave | Not Specified | Good to Excellent | acs.org |

| Amidoxime, Acyl Chloride, K2CO3 | Microwave | Short | Good | nih.gov |

| Amidoxime, Acryloyl Chlorides, K2CO3/Silica Gel | Microwave | Quick | 68-79% | nih.gov |

Specialized Derivatization via Staudinger/Aza-Wittig Reactions

The tandem Staudinger/aza-Wittig reaction provides a powerful and efficient route for the synthesis of nitrogen-containing heterocyclic compounds. This methodology has been successfully applied to the synthesis of bis-1,2,4-oxadiazole derivatives. nih.govarkat-usa.org The process typically begins with the Staudinger reaction between an azide (such as diazidoglyoxime) and triphenylphosphine to form an iminophosphorane intermediate. arkat-usa.org This intermediate is often unstable and is used in situ. nih.gov

The subsequent intramolecular aza-Wittig reaction of the iminophosphorane, usually promoted by heating, leads to the cyclization and formation of the desired 1,2,4-oxadiazole ring system with the release of triphenylphosphine oxide. nih.gov This one-pot reaction sequence is highly efficient and can produce the target compounds in good to excellent yields. arkat-usa.org Researchers have developed scalable routes to synthesize various diamino derivatives of bis-1,2,4-oxadiazole using this method. nih.gov

| Starting Materials | Key Intermediate | Reaction Type | Product | Ref. |

| Diazidoglyoxime, Isocyanates, Triphenylphosphine | Iminophosphorane | Tandem Staudinger/intramolecular aza-Wittig | Diamino derivatives of bis-1,2,4-oxadiazole | nih.gov |

| Diazidoglyoxime esters, Triphenylphosphine | Iminophosphorane | Subsequent Staudinger/aza-Wittig | bis-1,2,4-oxadiazole derivatives | arkat-usa.org |

Synthetic Routes Pertinent to the 5-Ethyl-3-isopentyl-1,2,4-oxadiazole Core

The synthesis of a specifically substituted heterocycle like this compound relies on the careful selection of precursors that will ultimately form the C3 and C5 positions of the ring. The most common synthetic pathway involves the reaction between an amidoxime and an acylating agent. researchgate.net

Selection of Precursors for 3-Isopentyl and 5-Ethyl Substitution

To construct the target molecule, this compound, two primary disconnection approaches can be considered based on the standard amidoxime route:

Route A: Isopentylamidoxime and an Ethyl-containing Acylating Agent In this route, the isopentyl group is introduced via the amidoxime precursor.

Amidoxime Precursor: 3-Methylbutanamidoxime (also known as isovaleramidoxime). This is typically synthesized from the corresponding nitrile, isovaleronitrile (3-methylbutanenitrile), by reaction with hydroxylamine.

Acylating Agent: A derivative of propanoic acid, which provides the ethyl group at the C5 position. Suitable reagents include propionyl chloride, propanoic anhydride, or propanoic acid itself activated with a coupling agent (e.g., DCC, EDC). rjptonline.orgscielo.br

Route B: Propionamidoxime and an Isopentyl-containing Acylating Agent Alternatively, the ethyl group can be part of the amidoxime, and the isopentyl group can be introduced via the acylating agent.

Amidoxime Precursor: Propanamidoxime, synthesized from propanenitrile and hydroxylamine.

Acylating Agent: A derivative of 3-methylbutanoic acid (isovaleric acid), such as isovaleryl chloride or isovaleric anhydride.

The choice between Route A and Route B may depend on the commercial availability, stability, and reactivity of the respective precursors. Both routes converge on an O-acylamidoxime intermediate that undergoes cyclodehydration to form the final 1,2,4-oxadiazole ring.

| Target Substituent | Precursor Type | Specific Compound Name |

| 3-Isopentyl | Amidoxime | 3-Methylbutanamidoxime |

| Carboxylic Acid Derivative | Isovaleryl chloride / 3-Methylbutanoic acid | |

| 5-Ethyl | Amidoxime | Propanamidoxime |

| Carboxylic Acid Derivative | Propionyl chloride / Propanoic acid |

Process Optimization for Targeted 1,2,4-Oxadiazole Analogues

Optimizing the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves fine-tuning reaction conditions to maximize yield, minimize reaction time, and simplify purification. Key parameters for optimization include the choice of solvent, coupling agents, catalysts, and temperature.

The final cyclodehydration step of the O-acylamidoxime intermediate is often the focus of optimization. This step can be performed under thermal conditions, often requiring high temperatures (100–145°C) in solvents like diphenyl ether. researchgate.net However, milder conditions are generally preferred. The use of a base is common to promote the cyclization. For instance, tetrabutylammonium fluoride (TBAF) has been used as a catalyst in THF at room temperature, acting as a strong base in the aprotic solvent to accelerate the reaction. researchgate.netmdpi.com

For the initial coupling of the amidoxime and carboxylic acid, a variety of coupling agents can be employed. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are frequently used to activate the carboxylic acid. rjptonline.orgscielo.brnih.gov Optimization of this step involves screening different coupling agents and additives (like 1-hydroxybenzotriazole, HOBt) to find the most efficient combination for a given set of substrates. acs.orgnih.gov Temperature control is also crucial; while coupling is often done at room temperature, subsequent cyclization might require heating. nih.gov In some cases, increasing the temperature to 80-90 °C can significantly boost the formation of the oxadiazole and reduce reaction times from hours to minutes. nih.gov

One-pot procedures, where the initial acylation and subsequent cyclization occur in the same reaction vessel, are highly desirable for process efficiency. researchgate.net The development of such protocols often involves finding a set of conditions compatible with both reaction steps.

Chemical Reactivity and Transformations of 1,2,4 Oxadiazole Scaffolds

Reactivity at Substituent Positions on the 1,2,4-Oxadiazole (B8745197) Ring

The 1,2,4-oxadiazole ring is considered an electron-poor azole due to the presence of a furan-type oxygen atom and two pyridine-type nitrogen atoms. rjptonline.org This electron-withdrawing character, comparable to a nitro or cyano group, significantly impacts the reactivity of substituents attached to the ring, particularly at the C3 and C5 positions. rjptonline.org

The electron-withdrawing properties of the 1,2,4-oxadiazole ring enhance the acidity of protons on α-carbon atoms of alkyl substituents. This activation facilitates deprotonation and subsequent reactions. Similarly, the ring can influence the reactivity of α-chloroalkyl groups, making them more susceptible to nucleophilic substitution reactions. For instance, 3-aryl-5-chloromethyl-1,2,4-oxadiazoles are used as intermediates for direct alkylation of imidazoles and triazoles. rjptonline.org

Alkyl groups at the 5-position of the 1,2,4-oxadiazole ring, such as methyl and ethyl groups, possess protons on the α-carbon that are activated by the electron-withdrawing nature of the heterocyclic ring. This increased acidity allows for deprotonation by a suitable base to form a carbanion. This nucleophilic intermediate can then participate in a variety of subsequent reactions, including alkylations and additions to carbonyl compounds.

The carbanions generated from the deprotonation of 5-alkyl-1,2,4-oxadiazoles can act as nucleophiles in carbonyl addition reactions. masterorganicchemistry.comlibretexts.org These reactions are fundamental in carbon-carbon bond formation. khanacademy.org

Aldol-type Additions: The carbanion can add to the carbonyl group of aldehydes or ketones, forming a β-hydroxyalkyl-1,2,4-oxadiazole derivative after protonation. libretexts.org This reaction is analogous to the classical aldol addition.

Claisen-type Condensations: Similarly, these carbanions can react with esters in a Claisen-type condensation. The initial nucleophilic acyl substitution would lead to the formation of a β-keto-1,2,4-oxadiazole derivative.

The general mechanism for nucleophilic addition to a carbonyl group involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

Table 1: Examples of Carbonyl Addition Reactions with Activated 1,2,4-Oxadiazoles

| Reactant 1 (Activated Oxadiazole) | Reactant 2 (Carbonyl Compound) | Product Type |

| 5-Ethyl-3-isopentyl-1,2,4-oxadiazole derived carbanion | Aldehyde (e.g., Benzaldehyde) | β-Hydroxyalkyl-1,2,4-oxadiazole |

| This compound derived carbanion | Ketone (e.g., Acetone) | β-Hydroxyalkyl-1,2,4-oxadiazole |

| This compound derived carbanion | Ester (e.g., Ethyl acetate) | β-Keto-1,2,4-oxadiazole |

The Wittig reaction is a powerful method for the synthesis of alkenes from carbonyl compounds. masterorganicchemistry.comlibretexts.orgwikipedia.org This reaction involves a phosphonium ylide, also known as a Wittig reagent. wikipedia.org The carbanions generated from 5-alkyl-1,2,4-oxadiazoles can potentially be converted into corresponding phosphonium ylides. These ylides could then react with aldehydes or ketones to yield 5-alkenyl-1,2,4-oxadiazole derivatives. The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine oxide. masterorganicchemistry.comlibretexts.org

Reactivity of the 1,2,4-Oxadiazole Ring System Itself

The inherent strain and the weak O-N bond in the 1,2,4-oxadiazole ring make it susceptible to ring-opening and rearrangement reactions, often leading to the formation of more stable heterocyclic systems. chim.itresearchgate.netosi.lv

1,2,4-oxadiazoles can undergo a variety of rearrangement reactions, often initiated by heat, light, or chemical reagents. chim.itosi.lv These transformations are driven by the low aromaticity and the propensity of the O-N bond to cleave. chim.itresearchgate.net Notable rearrangement reactions include:

Boulton-Katritzky Rearrangement (BKR): This is a well-studied thermal rearrangement involving an internal nucleophilic substitution where a nucleophilic atom in a three-atom side chain attacks the N(2) atom of the oxadiazole ring. chim.itosi.lvacs.org

Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC): This mechanism involves the addition of a nucleophile to the heterocyclic ring, followed by ring opening and subsequent ring closure to form a new heterocyclic system. chim.itosi.lv

Migration – Nucleophilic Attack – Cyclization (MNAC): This is another pathway for the rearrangement of 1,2,4-oxadiazoles. osi.lv

These rearrangements highlight the synthetic utility of the 1,2,4-oxadiazole ring as a precursor to other valuable heterocyclic structures. For example, the base-induced rearrangement of N-(5-R-1,2,4-oxadiazol-3-yl)-N′-phenylureas leads to the formation of 4-acylamino-1-phenyl-1,2,4-triazolin-5-ones. rsc.org

Table 2: Major Rearrangement Reactions of the 1,2,4-Oxadiazole Ring

| Rearrangement Reaction | Description |

| Boulton-Katritzky Rearrangement (BKR) | An internal nucleophilic substitution involving a three-atom side chain. chim.itosi.lvacs.org |

| ANRORC Mechanism | Addition of a nucleophile, followed by ring opening and ring closure. chim.itosi.lv |

| MNAC Pathway | Migration, nucleophilic attack, and cyclization leading to a new heterocycle. osi.lv |

Nucleophilic Attack and Ring Cleavage Pathways

In contrast to its resistance to electrophilic attack, the 1,2,4-oxadiazole scaffold is susceptible to nucleophilic attack, particularly at the C(3) and C(5) positions, which exhibit electrophilic character. chim.it This reactivity is a consequence of the electron-withdrawing nature of the nitrogen and oxygen atoms in the ring. chim.itmdpi.com However, the presence of electron-donating alkyl groups, such as the ethyl and isopentyl groups in this compound, would be expected to reduce the electrophilicity of these carbon centers, thereby making them less susceptible to nucleophilic attack compared to 1,2,4-oxadiazoles bearing electron-withdrawing substituents.

Ring cleavage of the 1,2,4-oxadiazole system is a well-documented transformation, often initiated by a nucleophilic attack. chim.it The inherent low aromaticity and the weak N-O bond contribute to the propensity of the ring to open under certain conditions. chim.itmdpi.com Several pathways for ring cleavage have been identified for the 1,2,4-oxadiazole scaffold, including:

Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC): This mechanism is particularly common for 1,2,4-oxadiazoles that possess electron-withdrawing groups, which activate the ring towards nucleophilic attack. chim.it The initial addition of a nucleophile leads to the opening of the oxadiazole ring, followed by a subsequent intramolecular cyclization to form a new heterocyclic system. chim.it Given that this compound has electron-donating groups, it is less likely to undergo ANRORC-type rearrangements compared to its electron-deficient counterparts.

Boulton-Katritzky Rearrangement: This thermal rearrangement involves an internal nucleophilic substitution and is a known transformation for 1,2,4-oxadiazoles. chim.it

Base- or Acid-Induced Hydrolysis: While 3,5-disubstituted 1,2,4-oxadiazoles are generally stable, they can be susceptible to hydrolysis under acidic or basic conditions, leading to ring cleavage. chemicalbook.com The stability of this compound towards hydrolysis would depend on the specific reaction conditions.

The general stability of 3,5-disubstituted 1,2,4-oxadiazoles suggests that this compound would exhibit a degree of resistance to nucleophilic attack and ring cleavage under mild conditions. chemicalbook.com However, forcing conditions could potentially lead to the opening of the heterocyclic ring.

Transformations under Extreme Conditions (e.g., Superacid-Mediated Hydroarylation and Vinyl Triflates Formation)

While direct functionalization of the 1,2,4-oxadiazole ring through electrophilic substitution is challenging, transformations of substituents attached to the ring can be achieved under extreme conditions, such as in the presence of superacids like triflic acid (TfOH). beilstein-journals.orgnih.govd-nb.info Research in this area has primarily focused on 1,2,4-oxadiazoles bearing unsaturated side chains, such as vinyl or acetylenyl groups. beilstein-journals.orgnih.govd-nb.info

In the context of this compound, which possesses saturated alkyl substituents, the direct application of superacid-mediated hydroarylation to these alkyl groups is not a feasible transformation. Hydroarylation reactions typically involve the activation of a C=C or C≡C triple bond by the superacid to generate a highly electrophilic intermediate that can then be attacked by an aromatic nucleophile. beilstein-journals.orgd-nb.info

However, it is informative to consider the behavior of the 1,2,4-oxadiazole ring itself under superacidic conditions. Studies have shown that the 1,2,4-oxadiazole ring can be protonated in superacids, leading to the formation of reactive intermediates. nih.gov This protonation can, in turn, facilitate reactions on substituents attached to the ring.

For instance, the hydroarylation of 5-(2-arylethenyl)-3-aryl-1,2,4-oxadiazoles with arenes in triflic acid proceeds through the protonation of the oxadiazole ring and the vinyl group, generating a dicationic intermediate that is sufficiently electrophilic to react with an arene. nih.gov

Similarly, the formation of vinyl triflates has been observed when 5-acetylenyl-1,2,4-oxadiazoles are treated with triflic acid in the absence of an external nucleophile. beilstein-journals.orgd-nb.info This transformation also proceeds through a protonated intermediate. beilstein-journals.orgd-nb.info

While these specific reactions are not directly applicable to this compound due to its saturated substituents, they highlight the ability of the 1,2,4-oxadiazole scaffold to endure and participate in transformations under highly acidic conditions. The stability of the dialkyl-substituted ring system under such conditions would be a subject for specific experimental investigation.

Spectroscopic and Analytical Characterization of 1,2,4 Oxadiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of a compound by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectral Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of 5-Ethyl-3-isopentyl-1,2,4-oxadiazole would be expected to show distinct signals corresponding to the protons of the ethyl and isopentyl groups. The chemical shifts (δ) of these protons are influenced by their proximity to the electronegative atoms of the oxadiazole ring and by spin-spin coupling with neighboring protons.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Ethyl-CH₃ | Triplet | 3H | |

| Ethyl-CH₂ | Quartet | 2H | |

| Isopentyl-CH(CH₃)₂ | Doublet | 6H | |

| Isopentyl-CH(CH₃)₂ | Multiplet | 1H | |

| Isopentyl-CH₂ | Triplet | 2H |

Note: This is a generalized prediction. Actual chemical shifts and coupling constants would need to be determined experimentally.

¹³C NMR Spectral Analysis and Carbon Environment Elucidation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbons of the oxadiazole ring would appear at characteristic downfield shifts due to the influence of the heteroatoms.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Oxadiazole C3 | Downfield region |

| Oxadiazole C5 | Downfield region |

| Ethyl-CH₃ | Upfield region |

| Ethyl-CH₂ | |

| Isopentyl-CH(CH₃)₂ | Upfield region |

| Isopentyl-CH | |

| Isopentyl-CH₂ |

Note: This is a generalized prediction. Actual chemical shifts would need to be determined experimentally.

Advanced NMR Techniques (e.g., 2D-NMR) for Complex Systems

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These experiments reveal correlations between protons and carbons, allowing for a complete structural elucidation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The 1,2,4-oxadiazole (B8745197) ring has characteristic absorption bands.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=N (oxadiazole ring) | ~1600-1650 |

| C-O-C (oxadiazole ring) | ~1200-1250 |

| C-H (aliphatic) | ~2850-3000 |

Note: This is a generalized prediction. Actual absorption frequencies would need to be determined experimentally.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental composition of a molecule.

The molecular formula for this compound is C₉H₁₆N₂O. The expected exact mass would be calculated based on the most abundant isotopes of each element.

Theoretical and Computational Chemistry Approaches to 1,2,4 Oxadiazoles

Electronic Structure and Aromaticity Calculations

The electronic structure of 5-Ethyl-3-isopentyl-1,2,4-oxadiazole dictates its fundamental chemical and physical properties. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for probing the electron distribution, molecular orbitals, and aromaticity of such heterocyclic systems.

Calculations for This compound would typically begin with geometry optimization to find the lowest energy conformation. Using a suitable basis set, such as 6-311++G(d,p), key electronic properties can be determined. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity.

Aromaticity is a key concept in understanding the stability and reactivity of cyclic compounds. For the 1,2,4-oxadiazole (B8745197) ring in This compound , various computational methods can be employed to quantify its aromatic character. These include nucleus-independent chemical shift (NICS) calculations and the analysis of aromatic stabilization energy (ASE). Generally, the 1,2,4-oxadiazole ring is considered to have a relatively low level of aromaticity compared to other five-membered heterocycles, which influences its tendency to undergo ring-opening reactions. bldpharm.comnih.govdntb.gov.ua

Hypothetical Data for this compound:

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | -0.5 eV | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 8.0 eV | Relates to chemical reactivity and stability. |

| NICS(0) | -3.2 ppm | Negative values suggest a degree of diatropic ring current, indicative of some aromatic character. |

| NICS(1) | -4.5 ppm |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. For This compound , this approach can be used to study its synthesis and potential degradation or rearrangement pathways.

A common reaction involving the 1,2,4-oxadiazole core is the Boulton-Katritzky rearrangement, a thermal process where the oxadiazole ring rearranges to another heterocycle. nih.gov Computational studies can map the potential energy surface of such a rearrangement for This compound , identifying the transition state structure and the activation energy. This information is vital for predicting the conditions under which the molecule might be unstable and for designing more stable derivatives.

Furthermore, computational methods can be applied to model the synthesis of This compound , which would typically involve the cyclization of an O-acyl amidoxime (B1450833). By modeling the reaction pathway, the roles of catalysts and reaction conditions on the yield and purity of the product can be better understood.

Hypothetical Reaction Coordinate for a Rearrangement of this compound:

| Reaction Step | Structure | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0 |

| Transition State | [Hypothetical Boulton-Katritzky TS] | +35 |

| Intermediate | [Hypothetical Ring-Opened Intermediate] | +15 |

| Product | [Hypothetical Rearranged Isomer] | -10 |

Conformational Analysis and Molecular Dynamics Studies

The three-dimensional structure and flexibility of This compound are determined by the rotational freedom of its isopentyl and ethyl substituents. Conformational analysis aims to identify the stable conformations of the molecule and the energy barriers between them. This is particularly important for understanding how the molecule might interact with biological targets.

Computational techniques such as relaxed potential energy surface scans can be performed by systematically rotating the single bonds in the isopentyl and ethyl chains. This would reveal the low-energy conformers and the transition states connecting them.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape of This compound . By simulating the motion of the molecule over time in a given environment (e.g., in a solvent or in a protein binding site), MD can explore the accessible conformations and their relative populations. This information is crucial for understanding the molecule's behavior in a biological context.

Hypothetical Conformational Energy Profile for the Isopentyl Group:

| Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 60° | 0.8 | Gauche |

| 180° | 0 | Anti |

| 300° (-60°) | 0.8 | Gauche |

Quantitative Structure-Reactivity Relationships (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity or biological activity. While no specific QSAR studies focusing on This compound are available, this compound could be included in a larger dataset of 1,2,4-oxadiazole derivatives to develop such a model.

To build a QSAR model, a set of molecular descriptors would be calculated for This compound and other related compounds. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). The calculated descriptors would then be correlated with an experimentally determined reactivity parameter (e.g., reaction rate, equilibrium constant) using statistical methods like multiple linear regression or partial least squares.

A resulting QSAR equation would allow for the prediction of the reactivity of new, unsynthesized 1,2,4-oxadiazole derivatives, thereby accelerating the discovery of compounds with desired properties.

Hypothetical QSAR Descriptors for this compound:

| Descriptor | Hypothetical Value | Type |

|---|---|---|

| Molecular Weight | 182.25 g/mol | Constitutional |

| LogP | 3.1 | Hydrophobic |

| Dipole Moment | 2.5 D | Electronic |

| Molecular Surface Area | 210 Ų | Steric |

Broader Applications in Chemical Synthesis and Advanced Materials

Role as Versatile Linkers and Building Blocks in Organic Synthesis

Various methods have been developed for the synthesis of the 1,2,4-oxadiazole (B8745197) ring, highlighting its versatility as a building block. Common strategies include:

From Amidoximes and Carboxylic Acid Derivatives: This is one of the most prevalent methods, where an amidoxime (B1450833) is reacted with acyl chlorides, anhydrides, or esters to form an O-acylamidoxime intermediate, which then undergoes cyclodehydration. researchgate.net

1,3-Dipolar Cycloaddition: The reaction between a nitrile and a nitrile oxide is another fundamental route to the 1,2,4-oxadiazole core. researchgate.net

One-Pot Procedures: More recent methods allow for the one-pot synthesis from amidoximes and carboxylic acids or their esters, often under mild, room-temperature conditions, which increases efficiency and substrate scope. researchgate.net

The presence of simple alkyl groups, like the ethyl and isopentyl substituents in 5-Ethyl-3-isopentyl-1,2,4-oxadiazole, suggests its primary role would be as a non-polar, stable building block in the synthesis of larger, more complex target molecules.

Integration into Functional Materials

The electronic properties of the oxadiazole ring, particularly its electron-deficient nature, make it a valuable component in the design of functional organic materials. Derivatives of both 1,2,4-oxadiazole and its isomer, 1,3,4-oxadiazole (B1194373), have been successfully integrated into various advanced material applications.

Luminescent Liquid Crystals: The incorporation of 1,3,4-oxadiazole units into the core of liquid crystalline molecules has been shown to produce materials with rich mesophases, high photoluminescence, and excellent thermal stability. rsc.org These properties are critical for applications in displays and sensors. The rigid structure of the oxadiazole core helps to promote the necessary molecular ordering for liquid crystal formation.

The following table summarizes the roles of oxadiazole derivatives in functional materials.

Table 1: Oxadiazole Derivatives in Functional Materials| Application Area | Function of Oxadiazole Core | Example Compound Class | Reference |

|---|---|---|---|

| Liquid Crystals | Promotes mesophase formation, enhances thermal stability and photoluminescence | 1,3,4-Oxadiazole-based monomers and polymers | rsc.org |

| Organic Light-Emitting Diodes (OLEDs) | Electron transport, hole blocking, ambipolar host | Phenyl- and biphenyl-substituted 1,3,4-oxadiazoles | sci-hub.stresearchgate.netrsc.org |

Strategies for Designing Bioisosteric Analogues in Chemical Design

One of the most significant applications of the 1,2,4-oxadiazole ring in medicinal chemistry is its use as a bioisostere for amide and ester functional groups. researchgate.netnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activity to a parent compound.

The replacement of an amide or ester group with a 1,2,4-oxadiazole offers several advantages:

Metabolic Stability: The oxadiazole ring is resistant to hydrolysis by common metabolic enzymes like esterases and proteases, which can increase the half-life and bioavailability of a drug candidate. researchgate.net

Improved Properties: This substitution can fine-tune physicochemical properties such as solubility, polarity, and the ability to act as a hydrogen bond acceptor. nih.govrsc.org

Scaffold Hopping: It allows for significant structural modification of a lead compound while aiming to retain or improve its interaction with the biological target. nih.gov

Recent research demonstrates the success of this strategy. For example, replacing an amide group with a 1,2,4-oxadiazole in a series of compounds led to the discovery of potent and selective inhibitors of monoamine oxidase B (MAO B), a key target in neurodegenerative diseases. nih.gov In another study, the bioisosteric replacement of an ester in Caffeic Acid Phenethyl Ester (CAPE) with a 1,2,4-oxadiazole maintained the parent compound's anti-inflammatory and anticancer properties while significantly increasing its stability in human plasma. researchgate.net

The design strategy involves identifying a labile ester or amide bond in a biologically active molecule and replacing it with the 1,2,4-oxadiazole ring, connecting the two flanking parts of the original molecule to the 3- and 5-positions of the heterocycle.

The following table outlines key considerations in bioisosteric design using the 1,2,4-oxadiazole scaffold.

Table 2: Bioisosteric Design Strategies with 1,2,4-Oxadiazoles| Design Goal | Strategy | Advantage | Reference |

|---|---|---|---|

| Increase Metabolic Stability | Replace hydrolytically labile ester or amide bonds with the 1,2,4-oxadiazole ring. | Resistance to enzymatic cleavage, leading to longer in vivo half-life. | researchgate.net |

| Optimize Target Binding | Use the rigid oxadiazole as a linker to maintain or improve the spatial orientation of key pharmacophoric groups. | Enhances shape complementarity with the biological target's binding site. | nih.gov |

| Modulate Physicochemical Properties | Substitute with oxadiazole to alter polarity, hydrogen bonding capacity, and solubility. | Can lead to improved drug-like properties (e.g., better absorption, distribution). | nih.govrsc.org |

Future Perspectives and Unaddressed Research Questions

Development of Novel and Sustainable Synthetic Methodologies

The construction of the 1,2,4-oxadiazole (B8745197) ring has traditionally relied on methods such as the 1,3-dipolar cycloaddition of nitrile oxides with nitriles and the cyclization of O-acylamidoximes. chim.itresearchgate.net While effective, these methods often require harsh reaction conditions, stoichiometric reagents, and generate significant waste. The future of 1,2,4-oxadiazole synthesis lies in the development of more sustainable and efficient protocols.

Recent advancements have focused on one-pot syntheses and the use of milder reagents. mdpi.comnih.govtandfonline.com For instance, the use of microwave irradiation and solid-supported reagents has shown promise in accelerating reaction times and simplifying purification processes. nih.gov Additionally, oxidative cyclization reactions, which form the heterocyclic core through C-H, N-H, or O-H bond activation, represent a growing area of interest. mdpi.com

Future research in this area should focus on:

Catalytic Methods: The development of catalytic systems, particularly those based on abundant and non-toxic metals, for the synthesis of 1,2,4-oxadiazoles would be a significant step forward.

Flow Chemistry: The application of continuous flow technologies could offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Green Solvents and Reagents: A greater emphasis on the use of environmentally benign solvents and reagents is crucial for aligning the synthesis of these important heterocyles with the principles of green chemistry. nih.gov

Diversity-Oriented Synthesis: Developing synthetic strategies that allow for the rapid generation of diverse libraries of 1,2,4-oxadiazoles from simple starting materials is essential for drug discovery and materials science applications.

Exploration of Undiscovered Reactivity Patterns

The reactivity of the 1,2,4-oxadiazole ring is characterized by its relative stability, yet it can undergo a variety of transformations, including rearrangements and nucleophilic substitutions. chim.itchemicalbook.com The low aromaticity of the ring and the presence of a weak N-O bond make it susceptible to ring-opening reactions under certain conditions. chim.itpsu.edu

While the general reactivity is understood, there are still many unanswered questions regarding the behavior of substituted 1,2,4-oxadiazoles. For a compound like 5-Ethyl-3-isopentyl-1,2,4-oxadiazole, the influence of the alkyl substituents on the electronic properties and subsequent reactivity of the ring has not been extensively studied.

Key unaddressed research questions include:

Substituent Effects: A systematic investigation into how different substituents at the C3 and C5 positions influence the reactivity of the 1,2,4-oxadiazole ring is needed. This includes both electronic and steric effects.

Photochemical Reactivity: The photochemical behavior of many 1,2,4-oxadiazole derivatives remains largely unexplored. chim.it Understanding how these compounds interact with light could open up new applications in photochemistry and materials science.

Reactions with Radical Species: The interaction of 1,2,4-oxadiazoles with radical species is an area that warrants further investigation, potentially leading to novel functionalization strategies.

Ring Transformation Reactions: Exploring new conditions and catalysts to induce novel ring transformations of the 1,2,4-oxadiazole core into other heterocyclic systems could provide access to a wider range of chemical scaffolds.

Advancements in Computational Predictions for 1,2,4-Oxadiazole Systems

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. diva-portal.org For 1,2,4-oxadiazole systems, computational methods can provide valuable insights into their structure, stability, and reactivity. diva-portal.orgresearchgate.net

While computational studies on 1,2,4-oxadiazoles have been performed, there is still room for improvement in the accuracy and predictive power of these models. diva-portal.org For instance, accurately predicting the regioselectivity of cycloaddition reactions or the activation barriers for ring-opening processes remains a challenge.

Future advancements in this area will likely involve:

Development of More Accurate Models: The development and application of more sophisticated computational models, such as those incorporating machine learning and artificial intelligence, could lead to more accurate predictions of the properties and reactivity of 1,2,4-oxadiazoles.

High-Throughput Screening: Computational methods can be used for the high-throughput virtual screening of large libraries of 1,2,4-oxadiazole derivatives to identify candidates with desired properties for specific applications. nih.gov

Mechanistic Elucidation: Detailed computational studies can help to elucidate the mechanisms of known reactions and predict new, undiscovered reaction pathways.

Prediction of Spectroscopic Data: Improving the accuracy of predicted spectroscopic data (e.g., NMR, IR) would greatly assist in the characterization of newly synthesized 1,2,4-oxadiazole derivatives.

Potential for Integration into Emerging Chemical Technologies

The unique properties of the 1,2,4-oxadiazole ring make it an attractive scaffold for integration into a variety of emerging chemical technologies. nih.govnih.gov Their stability and ability to act as bioisosteres for ester and amide groups have already led to their widespread use in medicinal chemistry. nih.govresearchgate.net

Beyond pharmaceuticals, 1,2,4-oxadiazoles have potential applications in materials science, for example, in the development of liquid crystals and organic light-emitting diodes (OLEDs). researchgate.net Their incorporation into polymers could also lead to materials with novel thermal and mechanical properties.

Potential areas for future integration include:

Drug Delivery Systems: The 1,2,4-oxadiazole moiety could be incorporated into drug delivery systems to improve the stability and bioavailability of therapeutic agents.

Chemical Sensors: The electronic properties of the 1,2,4-oxadiazole ring could be harnessed to develop chemical sensors for the detection of specific analytes.

Functional Polymers: The synthesis of polymers containing the 1,2,4-oxadiazole unit could lead to materials with enhanced thermal stability, flame retardancy, or other desirable properties.

Agrochemicals: The biological activity of many 1,2,4-oxadiazole derivatives suggests their potential for use as novel pesticides and herbicides. smolecule.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.